molecular formula C9H8IN B1613801 5-iodo-6-methyl-1H-indole CAS No. 1000343-19-0

5-iodo-6-methyl-1H-indole

Cat. No.: B1613801
CAS No.: 1000343-19-0
M. Wt: 257.07 g/mol
InChI Key: YOAULZGUGXGAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-6-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-6-methyl-1H-indole typically involves the iodination of 6-methylindole. One common method is the regioselective C5−H direct iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid such as boron trifluoride etherate (BF3.Et2O) in dichloromethane . The reaction is carried out at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using microbial cell factories have been explored for the production of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups.

    Reduction Reactions: The compound can be reduced to form different indoline derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.

    Oxidation Reactions: Products include indole-2-carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include indoline derivatives.

Scientific Research Applications

Chemistry: 5-Iodo-6-methyl-1H-indole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various indole-based compounds .

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets. They are used in the development of probes for studying biological processes .

Medicine: Indole derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications .

Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals. Its unique structure allows for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-iodo-6-methyl-1H-indole involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to activate or inhibit specific signaling pathways, leading to their diverse biological effects . The iodine and methyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Uniqueness: 5-Iodo-6-methyl-1H-indole is unique due to the presence of both iodine and a methyl group, which enhances its reactivity and potential applications. The combination of these substituents allows for unique chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-iodo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAULZGUGXGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646650
Record name 5-Iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-19-0
Record name 5-Iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodo-6-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-iodo-6-methyl-1H-indole
Reactant of Route 3
5-iodo-6-methyl-1H-indole
Reactant of Route 4
5-iodo-6-methyl-1H-indole
Reactant of Route 5
5-iodo-6-methyl-1H-indole
Reactant of Route 6
5-iodo-6-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.